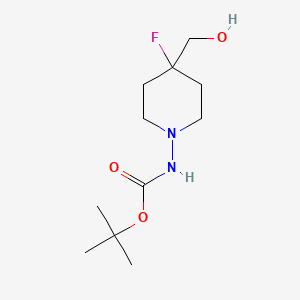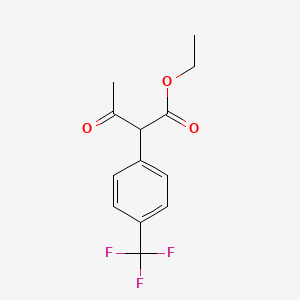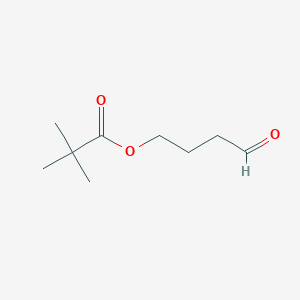
tert-Butyl (4-fluoro-4-(hydroxymethyl)piperidin-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-fluoro-4-(hydroxymethyl)piperidin-1-yl)carbamate is a chemical compound with the molecular formula C11H21FN2O3 and a molecular weight of 248.3 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug molecules .
Métodos De Preparación
The synthesis of tert-Butyl (4-fluoro-4-(hydroxymethyl)piperidin-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-fluoro-4-(hydroxymethyl)piperidine under specific conditions. One common method includes the use of Boc anhydride and ethanol, followed by the addition of a 70% ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction . Industrial production methods often involve similar steps but on a larger scale, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
tert-Butyl (4-fluoro-4-(hydroxymethyl)piperidin-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl (4-fluoro-4-(hydroxymethyl)piperidin-1-yl)carbamate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-fluoro-4-(hydroxymethyl)piperidin-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl (4-fluoro-4-(hydroxymethyl)piperidin-1-yl)carbamate can be compared with other piperidine derivatives such as:
tert-Butyl carbamate: Similar in structure but lacks the piperidine ring, making it less versatile in pharmaceutical applications.
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development, highlighting its role in targeted protein degradation.
Propiedades
Fórmula molecular |
C11H21FN2O3 |
|---|---|
Peso molecular |
248.29 g/mol |
Nombre IUPAC |
tert-butyl N-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]carbamate |
InChI |
InChI=1S/C11H21FN2O3/c1-10(2,3)17-9(16)13-14-6-4-11(12,8-15)5-7-14/h15H,4-8H2,1-3H3,(H,13,16) |
Clave InChI |
KVXXZEAZOHQGKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NN1CCC(CC1)(CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester](/img/structure/B13930589.png)

![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide](/img/structure/B13930593.png)


![3-[(4-(3-Methoxypyridin-4-yl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13930615.png)




![1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]-](/img/structure/B13930639.png)


